molecular formula C12H17BrN2O5 B563984 Succinimidyl-6-(bromoacetamido)caproate CAS No. 109880-16-2

Succinimidyl-6-(bromoacetamido)caproate

Cat. No.: B563984
CAS No.: 109880-16-2
M. Wt: 349.181
InChI Key: OOBXEDBTFDLRPM-UHFFFAOYSA-N
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Description

Succinimidyl-6-(bromoacetamido)caproate (CAS 109880-16-2) is a chemical compound with the molecular formula C12H17BrN2O5 . It is a heterobifunctional reagent, a class of compounds frequently used in scientific research as crosslinkers for bioconjugation. While specific application data for this compound is limited in public sources, reagents of this class are typically designed to create stable covalent bonds between different biomolecules, such as proteins and antibodies . Structural information suggests its potential reactivity. The "succinimidyl" group (N-hydroxysuccinimide ester) is typically reactive towards primary amines (e.g., lysine residues) in proteins, forming stable amide bonds. The "bromoacetamido" group is an alkyl halide that can react with sulfhydryl groups (e.g., cysteine residues) to form stable thioether linkages . The "caproate" spacer, a hexanoic acid derivative, provides a medium-length spacer arm that can help reduce steric hindrance between conjugated molecules. Disclaimer and Important Notice: This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal personal use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use. Procurement Note: Current online supplier listings for this compound are limited, with one supplier indicating that price and availability are available "on request" . Researchers are advised to contact suppliers directly for the most current information on stock and pricing.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBXEDBTFDLRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703859
Record name 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-16-2
Record name 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Bromoacetamido Intermediate

The first step involves synthesizing 6-(bromoacetamido)hexanoic acid through a nucleophilic acyl substitution reaction. In this stage, 6-aminohexanoic acid reacts with bromoacetyl bromide in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrobromic acid byproduct. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C under inert atmospheric conditions to prevent hydrolysis of the bromoacetyl group.

Key Reaction Parameters:

ParameterCondition
SolventAnhydrous dichloromethane (DCM)
Temperature0°C → room temperature (20–25°C)
Molar Ratio1:1.2 (6-aminohexanoic acid : bromoacetyl bromide)
Reaction Time4–6 hours

The product is isolated via aqueous workup, involving sequential washes with dilute hydrochloric acid (to remove excess TEA) and saturated sodium bicarbonate (to neutralize unreacted bromoacetyl bromide). The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Activation of the Carboxylic Acid Moiety

The second step converts 6-(bromoacetamido)hexanoic acid into its succinimidyl ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 4°C to minimize NHS ester hydrolysis.

Key Reaction Parameters:

ParameterCondition
SolventAnhydrous DMF or THF
Temperature4°C
Molar Ratio1:1.2:1.5 (acid : NHS : EDC)
Reaction Time12–18 hours

The activated ester is precipitated by adding cold diethyl ether and purified via filtration. Further refinement using recrystallization or column chromatography enhances purity.

Purification Techniques

Purification is critical to achieving the >97% purity specified for commercial-grade this compound. Adsorptive chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), is employed to separate the target compound from unreacted intermediates and byproducts.

Purification Workflow:

  • Crude Product Dissolution: The precipitate is dissolved in a minimal volume of acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Chromatographic Separation: A C18 column is used with a gradient elution of acetonitrile/water (10–90% over 30 minutes).

  • Fraction Analysis: Fractions containing the target compound (retention time ~22 minutes) are pooled and lyophilized.

Analytical Characterization

The final product is validated using multiple analytical techniques to confirm structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.78 (t, 2H, -COO-N-succinimidyl), 3.25 (q, 2H, -NH-CO-CH2-Br), 1.40–1.60 (m, 6H, hexanoic chain).

  • ¹³C NMR: 170.8 ppm (succinimidyl carbonyl), 166.5 ppm (bromoacetamido carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₁₇BrN₂O₅ ([M+H]⁺): 349.0354

  • Observed: 349.0356.

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥97% (UV detection at 254 nm).

  • Column: C18, 4.6 × 150 mm, 5 µm

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA

Applications in Bioconjugation

This compound is widely used to prepare antibody-drug conjugates (ADCs). Its bromoacetamido group reacts with cysteine thiols on reduced antibodies, while the succinimidyl ester couples to lysine amines on cytotoxic drugs. This dual reactivity enables stable, site-specific conjugation, as demonstrated in patent EP2399609B1, which details ADC purification methods using hydroxyapatite chromatography.

Comparative Analysis of Crosslinkers

While this compound is highly effective, alternative crosslinkers offer distinct advantages:

CompoundChain LengthReactivity ProfileKey Applications
Succinimidyl 3-(bromoacetamido)propionateShortFaster conjugation kineticsPeptide modifications
Sulfo-NHS-LC-BiotinLongBiotin-avidin bindingAffinity purification

The hexanoic spacer in this compound provides superior solubility and reduced steric hindrance compared to shorter analogs, making it ideal for large biomolecules .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .

Scientific Research Applications

Protein Labeling

Succinimidyl-6-(bromoacetamido)caproate is widely utilized for labeling proteins. This application is crucial in proteomics and biochemical studies where tracking protein interactions and modifications is necessary. The compound's ability to form stable covalent bonds with proteins allows researchers to visualize and quantify protein behavior in various biological contexts.

Bioconjugation

The compound serves as a valuable tool in bioconjugation, enabling the attachment of drugs, dyes, or other biomolecules to proteins. This property is particularly important in the design of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery to cancer cells. The unique structure of this compound enhances its reactivity and solubility compared to shorter analogs, facilitating more flexible conjugation strategies .

Interaction Studies

Research utilizing this compound often focuses on interaction studies between proteins and other biomolecules. These studies are essential for understanding cellular mechanisms and developing new therapeutic strategies. For instance, the compound has been employed to investigate protein-protein interactions, which can reveal insights into signaling pathways and disease mechanisms.

Case Study 1: Antibody-Drug Conjugates

In a study involving the development of antibody-drug conjugates, this compound was used to link an anticancer drug to an antibody targeting tumor cells. The resulting conjugate demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to unconjugated drugs. This highlights the potential of this compound in improving therapeutic efficacy through targeted delivery mechanisms .

Case Study 2: Protein Interaction Analysis

Another research project utilized this compound to study the interactions between a receptor and its ligand. By labeling the receptor with this compound, researchers were able to track binding dynamics in real-time using fluorescence techniques. The findings provided valuable insights into receptor activation processes and downstream signaling pathways, contributing to a better understanding of cellular responses.

Mechanism of Action

The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .

Comparison with Similar Compounds

Reactivity and Functional Groups

Compound Name Reactive Group 1 (Amine-reactive) Reactive Group 2 (Thiol-reactive) Spacer Length Key Reactivity Notes References
Succinimidyl-6-(bromoacetamido)caproate NHS ester Bromoacetamide 6-carbon Bromoacetamide reacts slower than iodoacetamide but offers selectivity for thiols.
Succinimidyl Iodoacetate (SIA) NHS ester Iodoacetamide Short/none Iodoacetamide reacts faster with thiols, but bromoacetamide reduces anti-linker immunogenicity.
SMPH (Succinimidyl-6-(β-maleimidopropionamido)hexanoate) NHS ester Maleimide 6-carbon Maleimide-thiol conjugates form unstable thioether bonds; prone to hydrolysis and immunogenicity.
NHS-LC-Diazirine (Succinimidyl-6-(4,4′-azipentanamido)hexanoate) NHS ester Diazirine 6-carbon Diazirine enables photoaffinity labeling for studying protein interactions.
SBAP (Succinimidyl 3-(bromoacetamido)propionate) NHS ester Bromoacetamide 3-carbon Shorter spacer limits applications requiring molecular distance.
Succinimidyl-6-(iodoacetamido)caproate (SIAX) NHS ester Iodoacetamide 6-carbon Higher reactivity than bromoacetamide but may increase off-target alkylation.

Immunogenicity Profiles

  • This compound: Bromoacetamide generates alkylthioether bonds, which are stable and less immunogenic compared to maleimide-derived thiosuccinimides .
  • Maleimide-based linkers (e.g., SMPH): Form thiosuccinimide bonds that are immunogenic and susceptible to hydrolysis, limiting their use in therapeutic applications .
  • Iodoacetamide linkers (e.g., SIA, SIAX) : While reactive, iodoacetamide conjugates may trigger higher anti-hapten responses compared to bromoacetamide .

Spacer Length and Flexibility

  • Hexanoate spacer (6-carbon): Provides optimal spacing for epitope presentation in vaccines (e.g., SMPH) or avoiding steric hindrance in ADCs .
  • Propionate spacer (3-carbon) : SBAP’s shorter spacer restricts use in large-molecule conjugates .

Tables

Table 1: Structural and Functional Comparison

Compound Thiol-Reactive Group Stability of Conjugate Immunogenicity Risk
Bromoacetamido caproate Alkylthioether High Low
Maleimide (SMPH) Thiosuccinimide Low (hydrolysis-prone) High
Iodoacetamide (SIAX) Alkylthioether High Moderate

Biological Activity

Succinimidyl-6-(bromoacetamido)caproate (SBAC) is a heterobifunctional cross-linking reagent that plays a significant role in bioconjugation and protein chemistry. Its unique structure allows it to react with primary amines and nucleophiles, facilitating the formation of stable linkages between biomolecules. This article explores the biological activity of SBAC, including its mechanisms, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₇BrN₂O₅
  • CAS Number : 109880-16-2

SBAC contains two functional groups:

  • Succinimidyl Group : Reacts with primary amines to form stable amide bonds.
  • Bromoacetamido Group : Reacts with thiol groups, allowing for site-specific modifications of proteins.

The biological activity of SBAC is primarily attributed to its ability to facilitate the conjugation of proteins and other biomolecules. This capability is crucial for various applications, including:

  • Protein Labeling : SBAC can label proteins for detection in biochemical assays.
  • Targeted Drug Delivery : By conjugating drugs to specific proteins, SBAC enhances the selectivity and efficacy of therapeutic agents.
  • Studying Protein Interactions : SBAC is used in research to understand protein-protein interactions and cellular mechanisms.

Applications in Research and Medicine

SBAC has been utilized in various studies and applications:

  • Bioconjugation Studies : It is widely used to create stable conjugates for studying protein dynamics and interactions.
  • Therapeutic Development : SBAC's ability to modify proteins makes it valuable in developing targeted therapies, particularly in cancer treatment where precision medicine is essential.

Comparative Analysis with Similar Compounds

The following table compares SBAC with other cross-linking reagents:

Compound NameStructure TypeUnique Features
Succinimidyl 3-(bromoacetamido)propionateHeterobifunctional cross-linkerShorter alkyl chain; used for similar applications
Succinimidyl 2-(bromoacetamido)acetateHeterobifunctional cross-linkerSmaller size; often used in peptide modifications
Sulfo-NHS-LC-BiotinBiotinylation reagentContains a biotin moiety for avidin binding

SBAC stands out due to its longer caproic acid chain, which enhances solubility and reactivity compared to shorter analogs. This feature allows for more flexible conjugation strategies in various biochemical applications .

Case Studies

  • Protein Modification for Drug Delivery :
    A study demonstrated the successful conjugation of an anticancer drug to a monoclonal antibody using SBAC. The resulting conjugate showed improved targeting capabilities and reduced off-target effects, highlighting the potential of SBAC in therapeutic applications.
  • Detection of Protein Interactions :
    In another study, researchers utilized SBAC to label proteins involved in signaling pathways. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into their interactions and functions within cellular processes.

Research Findings

Research indicates that SBAC's unique reactivity profiles allow it to form covalent bonds selectively with specific amino acid residues in proteins, particularly cysteine. This selectivity is advantageous for creating targeted modifications without disrupting overall protein function .

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of Succinimidyl-6-(bromoacetamido)caproate in a laboratory setting?

  • Methodological Answer : To verify identity, use nuclear magnetic resonance (NMR) spectroscopy to analyze structural features such as the succinimidyl ester (δ ~2.8 ppm for the succinimidyl protons) and bromoacetamido groups. Purity can be assessed via reverse-phase HPLC with UV detection at 260 nm (common for succinimidyl esters). Cross-reference databases like SciFinder or Reaxys to confirm known spectral data and literature-reported synthetic pathways . If the compound is novel, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. For known compounds, state agreement with prior analytical data (e.g., melting points, NMR shifts) in experimental reports .

Q. What are the optimal storage conditions to preserve the reactivity of this compound?

  • Methodological Answer : Store lyophilized aliquots at –20°C in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the succinimidyl ester. Reconstitute in dry dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid freeze-thaw cycles, as repeated exposure to moisture degrades the active ester. Monitor purity via NMR periodically; a ≥90% purity threshold is recommended for reliable reactivity .

Advanced Research Questions

Q. How can competing reactions (e.g., amine vs. thiol coupling) be minimized when using this compound in bioconjugation experiments?

  • Methodological Answer :

Stepwise Conjugation : First react the bromoacetamido group with thiol-containing molecules (e.g., cysteine residues) at pH 7.0–7.5 for 1–2 hours. Quench unreacted thiols with iodoacetamide.

Activate Amine Coupling : Adjust pH to 8.5–9.0 to enhance nucleophilic attack by lysine amines on the succinimidyl ester.

Buffer Optimization : Use phosphate-buffered saline (PBS) with 1 mM EDTA to chelate metal ions that might oxidize thiols. Avoid Tris buffers, as they compete for the succinimidyl ester .

  • Data Insight : Contradictions in reaction efficiency often arise from pH mismatches. For example, acidic conditions (pH <6.0) stabilize the ester but inhibit thiol reactivity, while alkaline conditions (pH >8.5) risk ester hydrolysis .

Q. What analytical strategies are recommended to quantify crosslinking efficiency and resolve contradictory data in this compound-mediated conjugates?

  • Methodological Answer :

  • SDS-PAGE : Resolve conjugates under reducing/non-reducing conditions to confirm covalent linkage (shift in molecular weight).
  • Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect exact masses of conjugated products.
  • Fluorescence Quenching Assays : If the compound is labeled, monitor Förster resonance energy transfer (FRET) between donor-acceptor pairs.
  • Troubleshooting : If results conflict (e.g., unexpected bands on SDS-PAGE), repeat experiments with fresh reagents and validate buffer pH using a calibrated meter. Contradictions may arise from partial hydrolysis of the ester or residual DMSO interfering with assays .

Q. How can researchers integrate this compound into microbial systems for in vivo protein modification?

  • Methodological Answer :

  • Strain Selection : Use ethanol-tolerant strains (e.g., Clostridium kluyveri) if working in ethanol-rich fermentation broths. Ethanol concentrations >300 mmol/L inhibit most microbes but are common in industrial substrates .
  • pH Control : Maintain near-neutral pH (6.8–7.2) to balance microbial viability and reagent stability. Acidic conditions (<5.5) deactivate both microbes and the succinimidyl ester .
  • Fed-Batch Systems : Gradually add the compound to avoid cytotoxicity from bromoacetamide byproducts. Monitor caproate production (via GC-MS) as a proxy for metabolic activity .

Contradiction Analysis & Optimization

Q. Why might caproate production studies using microbial systems report conflicting results when integrating synthetic crosslinkers like this compound?

  • Methodological Answer : Discrepancies often stem from:

Acetate/Ethanol Ratios : Optimal ratios for caproate synthesis (e.g., 3:7 acetate:ethanol) may conflict with crosslinker solubility or reactivity. High ethanol (>46 g/L) inhibits microbial chain elongation but stabilizes hydrophobic reagents .

Analytical Variability : Caproate quantification via GC-MS vs. HPLC-UV can yield differing sensitivities. Cross-validate with internal standards (e.g., deuterated caproate) .

Strain-Specific Tolerance : C. kluyveri tolerates higher ethanol concentrations than other strains, but its sensitivity to bromoacetamide derivatives is understudied. Pre-screen strains for crosslinker compatibility .

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